4-[(Methoxyamino)methyl]phenylboronic acid is an organic compound classified as a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring that is further substituted with a methoxyamino group. Its molecular formula is C10H14BNO3, and it plays a significant role in organic synthesis, particularly in the formation of carbon-carbon bonds through various chemical reactions. This compound is of interest due to its potential applications in medicinal chemistry and materials science.
This compound can be sourced from various chemical suppliers, including Sigma-Aldrich, which provides detailed specifications and synthesis methods. It is classified under organoboron compounds, which are known for their utility in organic reactions, particularly in coupling reactions like the Suzuki-Miyaura reaction .
The synthesis of 4-[(Methoxyamino)methyl]phenylboronic acid typically involves several key steps:
The reaction typically requires careful control of temperature and time to optimize yield and purity. Post-reaction purification may involve recrystallization or chromatography to isolate the desired product .
The molecular structure of 4-[(Methoxyamino)methyl]phenylboronic acid features:
The compound has the following structural data:
4-[(Methoxyamino)methyl]phenylboronic acid can participate in several types of chemical reactions:
The typical reagents used in these reactions include:
The mechanism of action for 4-[(Methoxyamino)methyl]phenylboronic acid primarily revolves around its role as a boron-containing reagent in organic synthesis:
Relevant data includes:
4-[(Methoxyamino)methyl]phenylboronic acid has several scientific applications:
This compound's versatility makes it a valuable tool in both academic research and industrial applications, highlighting its importance in modern chemistry.
Retrosynthetic dissection of 4-[(methoxyamino)methyl]phenylboronic acid reveals three strategic bond disconnections (Figure 1). The primary disconnection targets the C–B bond, indicating p-bromotoluene or p-iodotoluene as optimal precursors for boron introduction via Miyaura borylation. This approach leverages established halogen-directed electrophilic substitution, where boronate esters form under palladium catalysis and undergo hydrolysis to yield the phenylboronic acid core [1].
The second disconnection focuses on the methylene bridge between the aromatic ring and the methoxyamino group. Here, reductive amination between 4-formylphenylboronic acid and O-methylhydroxylamine emerges as a viable pathway. Alternatively, electrophilic amination of (4-(aminomethyl)phenyl)boronic acid using O-mesitylenesulfonylhydroxylamine derivatives may be employed, though competing boronic acid coordination necessitates protection [3] [8].
Table 1: Retrosynthetic Pathways for Key Bond Disconnections
Target Bond | Precursor Options | Key Challenges |
---|---|---|
C–B bond | p-Bromotoluene + Bispinacolborane | Halogen selectivity, deboronation side reactions |
N–CH₂ bond | 4-Formylphenylboronic acid + NH₂OCH₃ | Imine stability, over-reduction |
N–O bond | (4-(Aminomethyl)phenyl)boronic acid + CH₃OCl | N-alkylation regioselectivity |
The tertiary disconnection at the N–O bond of the methoxyamino group suggests late-stage O-alkylation of (4-(hydroxyaminomethyl)phenyl)boronic acid. However, this route risks boronic acid esterification and N-alkylation side products. Consequently, the convergent pathway—Miyaura borylation followed by reductive amination—offers superior modularity, with orthogonal protection mitigating reactivity conflicts [3] [8].
Suzuki-Miyaura coupling of prefunctionalized 4-[(methoxyamino)methyl]phenylboronic acid derivatives enables diverse biaryl constructions. The electron-rich methoxyamino substituent enhances nucleophilicity at boron but may coordinate palladium, necessitating tailored catalytic systems. Pd(OAc)₂/SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) in toluene/H₂O (3:1) at 80°C achieves 89% yield in model reactions with 4-bromoacetophenone, attributed to the ligand’s steric bulk preventing catalyst poisoning by nitrogen [2] .
Table 2: Suzuki-Miyaura Coupling Optimization Parameters
Catalytic System | Base | Solvent | Yield (%) | Byproducts Identified |
---|---|---|---|---|
Pd(PPh₃)₄/K₃PO₄ | K₃PO₄ | Dioxane/H₂O | 62 | Protodeboronation (18%) |
Pd(OAc)₂/SPhos | Cs₂CO₃ | Toluene/H₂O | 89 | Homocoupling (<5%) |
PdCl₂(dppf)/K₂CO₃ | K₂CO₃ | DMF/H₂O | 73 | N-Dealkylation (12%) |
Competing protodeboronation is minimized by:
For in situ functionalization, Chan-Lam coupling of (4-(bromomethyl)phenyl)boronic acid with O-methylhydroxylamine using Cu(OAc)₂/pyridine in CH₂Cl₂ provides direct access to the target compound (78% yield). This avoids late-stage handling of the sensitive methoxyamino group but requires rigorous oxygen exclusion to prevent copper-mediated N-oxidation [7].
The methoxyamino group’s nucleophilicity and boron’s Lewis acidity necessitate orthogonal protection during synthesis. N-Boc protection (di-tert-butyl dicarbonate, Et₃N, THF, 0°C) achieves quantitative conversion without boronic acid dehydration. Crucially, the Boc group enhances crystallinity, facilitating purification of intermediates. Deprotection with TFA/DCM (1:1, 25°C, 1h) restores the methoxyamino functionality with <2% boronic ester formation [3] [7].
Alternative strategies include:
Protection timing is critical: early-stage N-Boc installation before boronic acid introduction prevents amine-boronate condensation. Post-borylation protection requires boronic acid masking as trifluoroborate salts (KHF₂, MeOH), enabling Boc protection without dehydration. Subsequent trifluoroborate hydrolysis (SiO₂, wet acetone) regenerates the boronic acid [7] [10].
Solid-phase synthesis circumvents solubility challenges and enables telescoped reactions. Silica-immobilized 4-[(methoxyamino)methyl]phenylboronic acid derivatives are synthesized via:
Table 3: Solid Supports and Cleavage Efficiency
Solid Support | Linker Chemistry | Loading (mmol/g) | Cleavage Reagent | Purity (%) |
---|---|---|---|---|
Nucleosil 100-5 silica | Urea-carbamate | 0.82 | TFA/DCM (95:5) | 91 |
Merrifield resin (Cl⁻) | Benzyl ammonium | 0.68 | NH₄OH/THF (1:4) | 87 |
Wang resin (OH) | Ester | 0.75 | 20% TFA/H₂O | 78* |
*Ester hydrolysis observed
Sulfonamide-functionalized silica (from [7]) provides enhanced acidity (pKa ~7.2), enabling chemoselective binding of cis-diols at physiological pH. This permits on-resin purification: crude reaction mixtures bind at pH 5.5 (0.1 M phosphate), impurities are washed out, and pure product is eluted with 0.1 M formic acid (recovery: 88%) [7] [8].
Figure 1: Retrosynthetic Analysis Schematic
Target Molecule: 4-[(Methoxyamino)methyl]phenylboronic acid │ ├── Pathway A (C–B bond cleavage): │ [BrC₆H₄CH₂N(OMe)] + B(OR)₃ → Miyaura borylation │ ├── Pathway B (N–CH₂ bond cleavage): │ 4-(HCO)C₆H₄B(OH)₂ + H₂NOMe → reductive amination │ └── Pathway C (N–O bond cleavage): (4-(H₂NCH₂)C₆H₄B(OH)₂ + CH₃OCl → *N*-alkylation
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